1-Benzyl-2,3,5-trimethylpiperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-2,3,5-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2/c1-11-9-17(13(3)12(2)15(11)16)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3 |
InChI Key |
CNGGMQNYSIBNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1N)C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 1 Benzyl 2,3,5 Trimethylpiperidin 4 Amine and Its Derivatives
Strategic Approaches to Piperidine (B6355638) Ring Formation
The creation of the piperidine ring is the cornerstone of synthesizing the target compound. Various strategies have been developed that allow for the controlled introduction of substituents at desired positions. These methods range from the modification of pre-formed rings to the de novo construction of the heterocyclic system from acyclic precursors.
Reductive Amination of Corresponding Piperidin-4-ones
One of the most direct and widely utilized methods for the synthesis of 4-aminopiperidines is the reductive amination of the corresponding piperidin-4-one. This two-step, one-pot process involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
The key precursor for this route is 1-benzyl-2,3,5-trimethylpiperidin-4-one (B13181170) . The synthesis of this polysubstituted piperidinone can be challenging. A plausible approach involves a tandem aza-Michael addition of benzylamine (B48309) to a suitably substituted divinyl ketone, a method that has proven effective for accessing chiral 2-substituted 4-piperidones. nih.govkcl.ac.uk For the target ketone, this would require a more complex α,β-unsaturated ketone precursor.
Alternatively, the Dieckmann condensation of N,N-bis(carboxyalkyl)amines is a classic method for forming N-benzyl-4-piperidones. chemicalbook.com Adaptation of this method would involve starting with precursors bearing the requisite methyl groups. For instance, alkylation of 1-benzylpiperidin-4-one at the C3 and C5 positions could provide the desired substitution pattern prior to amination. chemicalbook.com
Once the 1-benzyl-2,3,5-trimethylpiperidin-4-one is obtained, it can be subjected to reductive amination. The reaction with ammonia (B1221849) or an ammonia equivalent (e.g., ammonium (B1175870) acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation would yield the target 1-benzyl-2,3,5-trimethylpiperidin-4-amine. The stereochemical outcome of the reduction is highly dependent on the reaction conditions and the steric influence of the existing methyl groups on the piperidine ring.
| Precursor Ketone | Amine Source | Reducing Agent | Typical Conditions | Product |
| 1-Benzyl-2,5-dimethylpiperidin-4-one | NH₄OAc | NaBH₃CN | Methanol, rt | 1-Benzyl-2,5-dimethylpiperidin-4-amine |
| 1-Benzyl-3-methylpiperidin-4-one | NH₃ | H₂, Pd/C | Ethanol, 50 psi | 1-Benzyl-3-methylpiperidin-4-amine |
| 1-Benzyl-2,3,5-trimethylpiperidin-4-one | NH₄OAc | NaBH(OAc)₃ | Dichloroethane, rt | This compound |
This table presents plausible reaction conditions based on standard organic chemistry transformations.
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies build the piperidine ring from a single, acyclic molecule containing all the necessary atoms. nih.gov This approach offers excellent control over the substitution pattern and stereochemistry of the final product.
A tandem reaction sequence involving an aldol (B89426) condensation followed by ring closure can be an effective method for constructing the piperidine skeleton. This approach typically starts with more fundamental building blocks. For example, a Michael addition of an amine to an α,β-unsaturated aldehyde or ketone can be followed by an intramolecular condensation to form the ring. youtube.com To synthesize the target compound, a strategy could involve the reaction of benzylamine with two different carbonyl compounds in a sequence that ultimately forms an amino dialdehyde (B1249045) or diketone, which then undergoes an intramolecular aldol condensation and subsequent reduction steps to yield the final product.
Radical cyclization offers a powerful method for forming C-C bonds under mild conditions. rsc.org In the context of piperidine synthesis, this typically involves the generation of a radical on a side chain attached to a nitrogen atom, which then attacks a tethered alkene or alkyne in an intramolecular fashion. nih.gov
The synthesis of this compound via this route would start with an acyclic precursor, such as an N-benzylamino derivative with a tethered alkene and a radical precursor (e.g., a halide or xanthate). Generation of an α-aminoalkyl radical, often mediated by a tin reagent (e.g., Bu₃SnH) or through photoredox catalysis, would initiate the cyclization. nih.gov A 6-exo-trig cyclization is generally favored, leading to the formation of the six-membered piperidine ring. The stereoselectivity of the cyclization can often be controlled by the substrate's existing stereocenters.
| Substrate Type | Radical Generation | Key Step | Product | Typical Yield |
| N-(Aryl)-N-(alkenyl) α-bromo amide | Bu₃SnH, AIBN | 6-exo-trig cyclization | Substituted Piperidone | 60-85% |
| N-Allyl-α-chloro-N-benzyl amide | Cu(I) Catalyst | ATRA Cyclization | 3-Chloromethyl-piperidone | 70-90% |
| Linear aryl halide with tethered olefin | Organic Photoredox Catalyst | Aryl radical cyclization | Spirocyclic piperidine | ~81% nih.gov |
This table illustrates general examples of radical-mediated cyclizations for piperidine synthesis.
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly efficient for generating molecular complexity. nih.gov The synthesis of highly substituted piperidines can be achieved through MCRs like the Mannich reaction or imino-Diels-Alder reactions.
A biomimetic, three-component Mannich-type reaction can be used to synthesize multi-substituted chiral piperidines. rsc.org An approach inspired by the biosynthesis of piperidine alkaloids could involve the reaction of benzylamine, an aldehyde, and a dienolate precursor to assemble the core structure in a stereoselective manner. rsc.org Another powerful strategy is the Petasis (borono-Mannich) reaction, which involves the reaction of an amine, a carbonyl compound, and an organoboronic acid.
| Reaction Name | Components | Product Type | Key Advantage |
| Imino Diels-Alder | Imine, Diene | Tetrahydropyridine | High stereocontrol |
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino Ketone (Piperidinone precursor) | C-C and C-N bond formation |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | High diversity |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine | Forms pyridine (B92270) ring directly |
This table summarizes key multi-component reactions applicable to N-heterocycle synthesis.
Annulation Reactions to Construct the Piperidine Core
Annulation reactions involve the formation of a ring onto a pre-existing molecular scaffold. For piperidine synthesis, this can be achieved through various cycloaddition or tandem cyclization strategies. For instance, a [4+2] annulation protocol can be employed for the synthesis of piperidine scaffolds. nih.gov This strategy might involve the reaction of a bifunctional reagent with an olefin under conditions that can be tuned to favor either a radical or polar cyclization pathway, offering flexibility in product outcomes. nih.govrsc.org
Gold-catalyzed annulation procedures have also been developed, allowing the direct assembly of piperidines from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com These advanced methods provide rapid access to complex, substituted piperidine structures from relatively simple starting materials.
Stereoselective Synthesis of this compound Stereoisomers
The controlled three-dimensional arrangement of substituents on the piperidine ring is a critical aspect in the synthesis of pharmacologically active compounds. For a molecule such as this compound, which contains multiple stereocenters, the development of stereoselective synthetic methodologies is paramount. These methods aim to produce specific stereoisomers, which can exhibit significantly different biological activities. The following sections detail various approaches to achieve this stereocontrol.
Control of Diastereoselectivity in Methyl-Substituted Piperidines
The relative orientation of the methyl groups and the amine functionality in this compound dictates its diastereomeric form. Control over diastereoselectivity in the synthesis of polysubstituted piperidines is often achieved through several established strategies, including the stereoselective reduction of substituted pyridine precursors and subsequent functional group manipulations.
One common approach involves the hydrogenation of appropriately substituted pyridines. nih.govrsc.org The hydrogenation process, often catalyzed by transition metals such as platinum or rhodium, typically leads to the formation of cis-substituted piperidines as the major product due to the steric approach of the substrate to the catalyst surface. nih.govrsc.org For the synthesis of the this compound backbone, a hypothetical precursor could be a 1-benzyl-2,3,5-trimethylpyridinium salt, which upon reduction would likely yield the cis-diastereomer with respect to the methyl groups.
Subsequent epimerization can be employed to access the corresponding trans-diastereomers. nih.govrsc.org This process often involves the formation of an enolate or an analogous intermediate at a stereocenter, followed by protonation from the less hindered face to afford the thermodynamically more stable isomer. nih.govrsc.org The choice of the N-protecting group (e.g., Benzyl (B1604629) vs. Boc) can influence the conformational preference of the piperidine ring and, consequently, the outcome of the epimerization. nih.govrsc.org
Another strategy for achieving diastereoselectivity is through diastereoselective lithiation and trapping of a simpler piperidine precursor. nih.govrsc.org This method allows for the introduction of a substituent at a specific position with a defined stereochemistry. For instance, a chiral N-substituted piperidine can be deprotonated at a specific position, and the resulting stereochemically defined organolithium intermediate can be quenched with an electrophile to introduce a new substituent in a diastereoselective manner. nih.govrsc.org
The table below summarizes the influence of different synthetic strategies on the diastereomeric outcome for methyl-substituted piperidines, which can be conceptually applied to the synthesis of this compound.
| Synthetic Strategy | Typical Diastereomeric Outcome | Key Influencing Factors | Reference |
| Catalytic Hydrogenation of Pyridines | Predominantly cis | Catalyst, solvent, N-substituent | nih.govrsc.org |
| Base-mediated Epimerization | Thermodynamically more stable isomer (trans) | N-protecting group, reaction conditions | nih.govrsc.org |
| Diastereoselective Lithiation/Trapping | Dependent on directing group and electrophile approach | Chiral auxiliary, temperature, solvent | nih.govrsc.org |
Enantioselective Synthetic Routes
Achieving enantioselectivity in the synthesis of polysubstituted piperidines like this compound is a significant challenge that can be addressed through various asymmetric strategies. These routes aim to produce a single enantiomer of a desired diastereomer.
One powerful approach is the use of chemo-enzymatic methods. nih.gov For example, the dearomatization of activated pyridines using a combination of an amine oxidase and an ene-imine reductase cascade can lead to stereo-defined 3- and 3,4-disubstituted piperidines. nih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions. nih.gov
Metal-catalyzed asymmetric reactions have also emerged as a versatile tool for the enantioselective synthesis of piperidines. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction can then provide access to a variety of enantioenriched 3-piperidines. nih.govacs.org Similarly, iridium-catalyzed hydrogen transfer reactions can be employed for the stereoselective synthesis of substituted piperidines. nih.gov
The enantioselective synthesis of amine-substituted piperidines can also be achieved through methods like the 1,2-diamination of aldehydes followed by reductive amination and cyclization. nih.gov This approach allows for the stereoselective formation of the piperidine ring with control over the stereochemistry of the amine substituent.
Chiral Auxiliary and Catalyst-Based Approaches
The use of chiral auxiliaries and asymmetric catalysts provides a robust framework for the enantioselective synthesis of piperidine derivatives.
Chiral Auxiliary-Based Approaches:
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams have been successfully used as chiral auxiliaries for the enantioselective synthesis of 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines. acs.orgresearchgate.net The stereoselective introduction of substituents is achieved through the dialkylation of the lactam enolate, with the stereochemical outcome being directed by the chiral auxiliary. acs.org
Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have also been employed in the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com These auxiliaries can direct the stereochemical course of reactions like the domino Mannich-Michael reaction to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com Subsequent modifications can then lead to variously substituted piperidines. researchgate.netcdnsciencepub.com
The table below illustrates the application of different chiral auxiliaries in the synthesis of substituted piperidines.
| Chiral Auxiliary | Key Reaction | Stereochemical Control | Reference |
| Phenylglycinol | Enolate Dialkylation of Oxazolopiperidone Lactams | High diastereoselectivity and enantioselectivity | acs.orgresearchgate.netacs.org |
| D-arabinopyranosylamine | Domino Mannich-Michael Reaction | High diastereoselectivity | researchgate.netcdnsciencepub.com |
Catalyst-Based Approaches:
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. A variety of transition metal catalysts have been developed for the enantioselective synthesis of piperidines.
Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine-1(2H)-carboxylates provide access to 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Chiral N-heterocyclic carbene (NHC)-ligated boryl radicals have been developed as catalysts for asymmetric radical cycloisomerization reactions, enabling stereochemical control. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, has also been applied to the enantioselective synthesis of piperidines. For example, quinoline-based organocatalysts in combination with a cocatalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines through intramolecular aza-Michael reactions. nih.gov
The following table provides examples of catalyst-based approaches for the enantioselective synthesis of piperidine derivatives.
| Catalyst System | Reaction Type | Product Type | Reference |
| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridines | nih.govacs.org |
| Chiral NHC-Boryl Radical | Asymmetric Radical Cycloisomerization | Polysubstituted Piperidines | researchgate.net |
| Quinoline Organocatalyst | Intramolecular aza-Michael Reaction | 2,5- and 2,6-Disubstituted Piperidines | nih.gov |
Advanced Structural and Conformational Analysis of 1 Benzyl 2,3,5 Trimethylpiperidin 4 Amine Derivatives
Spectroscopic Techniques for Detailed Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into atomic connectivity, functional groups, and spatial arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed solution-state structure and conformational preferences of 1-Benzyl-2,3,5-trimethylpiperidin-4-amine.
¹H NMR: The proton NMR spectrum provides crucial information on the chemical environment of each hydrogen atom. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the δ 7.2–7.4 ppm range. The benzylic methylene (B1212753) (CH₂) protons often present as a singlet or a pair of doublets around δ 3.5-4.1 ppm. The signals for the protons on the piperidine (B6355638) ring are more complex due to stereoisomerism and are found in the aliphatic region (δ 1.5–3.5 ppm). The chemical shift and multiplicity of the proton at C4 (attached to the amine) are highly dependent on its axial or equatorial orientation.
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The benzylic methylene carbon is typically observed around δ 60-65 ppm, while the piperidine ring carbons resonate between δ 30–70 ppm. The specific chemical shifts of the ring carbons (C2-C6) are indicative of the substituents' orientation and the ring's conformation.
Conformational Insights: The conformational preference of the piperidine ring and its substituents is determined largely through the analysis of proton-proton coupling constants (³JHH). A large coupling constant (typically 8–13 Hz) between vicinal protons indicates a diaxial relationship, while smaller values (2–5 Hz) are characteristic of axial-equatorial or diequatorial relationships. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for establishing through-space proximity between protons, which helps to definitively assign the relative stereochemistry (cis/trans) of the methyl and amine groups. For instance, a NOESY correlation between a methyl group's protons and a proton on the piperidine backbone can confirm their spatial closeness.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for a Chair Conformation This interactive table provides hypothetical data based on analogous structures to illustrate how NMR is used for conformational analysis.
| Proton | Predicted δ (ppm) | Multiplicity | Key Coupling Constants (Hz) | Conformational Implication |
|---|---|---|---|---|
| H-2 | 2.5 - 2.8 | m | ³J(H2ax,H3ax) ≈ 10-12 | Axial proton, trans to H3 |
| H-3 | 1.8 - 2.1 | m | ³J(H3ax,H4eq) ≈ 3-5 | Axial proton, cis to H4 |
| H-4 | 2.9 - 3.2 | ddd | ³J(H4ax,H5ax) ≈ 10-12 | Axial proton, trans to H5 |
| H-5 | 1.9 - 2.2 | m | ³J(H5ax,H6ax) ≈ 10-12 | Axial proton, trans to H6 |
| Benzylic CH₂ | 3.5 - 4.1 | s or ABq | - | N-substituent |
| Aromatic | 7.2 - 7.4 | m | - | Benzyl group protons |
IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching of the primary amine group typically appears as a medium-intensity, two-pronged peak in the 3300–3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic piperidine ring and methyl groups are observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the benzyl group appear just above 3000 cm⁻¹. The C-N stretching vibration is found in the 1000–1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by being particularly sensitive to non-polar bonds. The symmetric stretching of the aromatic ring in the benzyl group gives a strong signal around 1600 cm⁻¹. Aliphatic C-C and C-H vibrations also produce characteristic signals. Conformational information can sometimes be inferred from the low-frequency region (below 600 cm⁻¹), which corresponds to skeletal vibrations of the entire molecule.
Table 2: Characteristic Vibrational Frequencies This interactive table summarizes the expected key vibrational bands for the title compound.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2980 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Amine (N-H) | Bend | 1590 - 1650 | Medium |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers clues to its structure through the analysis of its fragmentation patterns.
Molecular Ion: In electron ionization (EI) MS, the molecular ion peak (M⁺) would confirm the compound's molecular weight. For amines, the molecular ion peak is typically observed at an odd m/z value if it contains an odd number of nitrogen atoms, consistent with the "nitrogen rule."
Fragmentation Patterns: The most characteristic fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond. This results in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another common fragmentation is α-cleavage, where the bond adjacent to the piperidine nitrogen atom breaks, leading to the loss of substituents on the ring and the formation of stable iminium ions. The fragmentation pattern can help confirm the connectivity of the alkyl groups on the piperidine ring.
A plausible fragmentation pathway would involve:
Formation of the molecular ion.
Loss of the benzyl group to form the tropylium ion (m/z 91).
Alpha-cleavage adjacent to the ring nitrogen, leading to the loss of an ethyl or propyl fragment, depending on the initial cleavage point.
X-ray Crystallography for Solid-State Stereochemical and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. Although a crystal structure for the specific title compound is not publicly available, analysis of related substituted piperidine structures reveals the type of data that would be obtained. nih.gov
This technique would precisely determine:
Molecular Conformation: It would confirm that the piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered rings.
Substituent Orientation: The analysis would unequivocally establish the orientation (axial or equatorial) of the benzyl, amine, and three methyl groups. This is critical for assigning the absolute stereochemistry of each chiral center.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be provided, offering insight into any steric strain or unusual electronic effects within the molecule. For example, steric crowding could lead to slight elongations of C-C bonds or distortions of tetrahedral bond angles. nih.gov
Intermolecular Interactions: In the crystal lattice, molecules are arranged in a specific pattern stabilized by intermolecular forces. X-ray analysis would reveal any hydrogen bonds involving the amine group (N-H···N or N-H···O if a solvent is present) and weaker van der Waals interactions, which dictate the crystal packing.
Table 3: Hypothetical X-ray Crystallographic Data This interactive table presents the kind of parameters that would be determined from an X-ray diffraction experiment on a suitable crystal.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell | Monoclinic |
| Space Group | The specific symmetry elements | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a=10.5, b=8.2, c=15.1 |
| β (°) | Unit cell angle | 105.5° |
| Piperidine Conformation | Ring pucker analysis | Chair |
| C4-N Bond Length (Å) | Length of the amine bond | 1.47 Å |
| N-H···N H-Bond (Å) | Intermolecular hydrogen bond distance | 2.95 Å |
Analysis of Isomeric Forms and Their Relative Stability
The presence of four chiral centers in this compound (at C2, C3, C4, and C5) gives rise to a large number of possible stereoisomers (2⁴ = 16 stereoisomers, forming 8 pairs of enantiomers). The relative stability of these diastereomers is governed by the steric interactions between the substituents on the piperidine ring.
The most stable conformations will seek to minimize unfavorable steric interactions, particularly 1,3-diaxial interactions. In a chair conformation, substituents prefer to occupy the more spacious equatorial positions.
Equatorial Preference: Bulky groups like the benzyl group (on the nitrogen) and the methyl groups will strongly prefer equatorial or pseudo-equatorial positions to avoid steric clash with axial hydrogens on the same side of the ring.
Cis/Trans Isomerism: The relative arrangement (cis or trans) of the four substituents on the ring dictates which groups can simultaneously occupy equatorial positions. An all-trans isomer, for example, might allow all substituents to be in equatorial positions, leading to high stability. Conversely, an isomer where steric hindrance forces one or more bulky methyl groups into an axial position would be significantly less stable.
Computational Modeling: The relative energies and, therefore, the stability of the different isomers can be predicted using computational chemistry methods (e.g., Density Functional Theory - DFT). These calculations can model the steric strain in each possible configuration and identify the lowest energy (most stable) conformers.
Conformational Dynamics of the Piperidine Ring (e.g., Chair-Boat Interconversion)
The piperidine ring is not a rigid structure but is conformationally mobile. The primary dynamic process is the "ring flip" or "ring inversion," where one chair conformation converts to another through a higher-energy twist-boat intermediate.
Energy Barrier: For an unsubstituted piperidine, this process is rapid at room temperature. However, for a polysubstituted derivative like this compound, the two chair forms are not energetically equivalent. The conformation that places the maximum number of bulky substituents in equatorial positions will be significantly lower in energy.
High-Energy Conformation: The alternative chair form, which would place these groups in axial positions, would be very high in energy due to severe 1,3-diaxial steric repulsions. Consequently, the equilibrium will lie heavily in favor of the more stable conformer, and the ring can be considered "locked" in this conformation under normal conditions.
Variable-Temperature NMR (VT-NMR): The dynamics of this process can be studied using VT-NMR. At low temperatures, the ring inversion can be slowed down enough on the NMR timescale to potentially observe signals from both individual chair conformers. As the temperature is raised, the signals broaden and then coalesce into a time-averaged signal. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring flip, providing a quantitative measure of the ring's conformational flexibility.
Chemical Reactivity and Transformation Studies of 1 Benzyl 2,3,5 Trimethylpiperidin 4 Amine
Reactivity of the Amine Functionality (Primary and Tertiary Amines)
The structure of 1-Benzyl-2,3,5-trimethylpiperidin-4-amine features two distinct amine functionalities: a primary amine at the 4-position of the piperidine (B6355638) ring and a tertiary amine as part of the N-benzylpiperidine core.
The primary amine is expected to exhibit typical nucleophilic character. It can readily undergo a variety of reactions common to primary amines, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Nucleophilic substitution with alkyl halides to yield secondary and tertiary amines.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to produce secondary amines.
The tertiary amine at the 1-position is generally less reactive as a nucleophile due to steric hindrance from the benzyl (B1604629) group and the piperidine ring. However, it can still participate in certain reactions:
Quaternization: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.
N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA to yield the corresponding N-oxide.
Debenzylation: The N-benzyl group can be cleaved under various conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂), to provide the secondary piperidine.
Chemical Transformations Involving the Piperidine Ring System
The polysubstituted piperidine ring in this compound is a robust saturated heterocyclic system. Its transformations would likely require specific and often harsh reaction conditions. Potential transformations could include:
Ring-Opening Reactions: Under forcing conditions, such as with strong reducing agents or in certain rearrangement reactions, the piperidine ring could potentially undergo cleavage. However, such reactions are not common for simple piperidines.
Oxidation: Strong oxidizing agents could lead to the oxidation of the piperidine ring, potentially resulting in the formation of lactams or even ring cleavage. The presence of the tertiary amine and the benzylic position provides sites susceptible to oxidation.
Functionalization Strategies for the Benzyl and Methyl Substituents
The benzyl and methyl groups attached to the piperidine core offer further sites for chemical modification.
Benzyl Group Functionalization:
Aromatic Electrophilic Substitution: The phenyl ring of the benzyl group can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the alkyl substituent would favor substitution at the ortho and para positions.
Benzylic Position Reactivity: The benzylic C-H bonds are susceptible to radical halogenation and oxidation.
Methyl Group Functionalization:
Direct functionalization of the methyl groups on the piperidine ring is challenging due to the strength of the C-H bonds. However, strategies involving directed metalation-trapping sequences could potentially be employed, although this would be highly dependent on the stereoelectronic environment of each methyl group.
Mechanistic Investigations of Key Reactions
Due to the lack of specific studies on this compound, mechanistic investigations can only be inferred from general principles of organic chemistry.
Proton Transfer Processes
Both the primary and tertiary amines are basic and can be protonated by acids. The primary amine is generally more basic than the tertiary amine due to reduced steric hindrance around the nitrogen lone pair. In the presence of a strong acid, a dicationic species could be formed. The relative pKa values would govern the site of initial protonation.
Nucleophilic and Electrophilic Pathways
The primary amine at C-4 is the principal nucleophilic center of the molecule, readily attacking electrophilic species. The nitrogen lone pair's availability dictates its reactivity in SN2, acylation, and conjugate addition reactions. The tertiary amine at N-1 can also act as a nucleophile, particularly towards strong electrophiles, leading to quaternization.
Electrophilic attack on the molecule would primarily target the electron-rich phenyl ring of the benzyl group.
Regio- and Stereochemical Outcomes of Derivatization Reactions
The stereochemistry of this compound is complex, with multiple stereocenters at positions 2, 3, 4, and 5 of the piperidine ring. The relative and absolute configuration of these centers would significantly influence the regio- and stereochemical outcomes of its reactions.
Regioselectivity: In reactions involving the amine functionalities, the primary amine at C-4 is expected to be more reactive than the tertiary amine at N-1, thus providing a high degree of regioselectivity for N-acylation and N-alkylation at the C-4 position under controlled conditions. For reactions on the benzyl group, the ortho and para positions of the phenyl ring would be the preferred sites for electrophilic attack.
Derivatization Strategies and Utility As a Chemical Scaffold in Research
Synthesis of Complex 1-Benzyl-2,3,5-trimethylpiperidin-4-amine Analogs for Research Probes
The N-benzylpiperidine motif is a common structural feature in medicinal chemistry, and its derivatives are frequently synthesized to explore structure-activity relationships (SAR) for various biological targets. nih.govnih.gov The synthesis of complex analogs of this compound for use as research probes can be envisioned through several derivatization strategies. These strategies would aim to introduce functionalities that allow for detection (e.g., fluorescent tags), target identification (e.g., photoaffinity labels), or modulation of physicochemical properties to enhance cell permeability or target engagement.
Potential derivatization points on the this compound scaffold include:
The Secondary Amine: The secondary amine at the 4-position is a prime site for modification. It can undergo acylation, alkylation, sulfonylation, or arylation to introduce a wide variety of substituents. For instance, reaction with fluorescently labeled acyl chlorides or isothiocyanates would yield fluorescent probes for use in cellular imaging.
The Benzyl (B1604629) Group: The aromatic ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. These modifications can be used to attach linker arms for conjugation to other molecules or to introduce photo-activatable groups for covalent labeling of target proteins.
The Piperidine (B6355638) Ring: While more synthetically challenging, modification of the piperidine ring itself is also a possibility. For example, oxidation of the ring could introduce further functional groups, or ring-opening strategies could be employed to generate more complex acyclic derivatives.
The following table outlines some potential derivatization reactions and their utility in creating research probes:
| Derivatization Site | Reaction Type | Potential Reagent | Utility as a Research Probe |
|---|---|---|---|
| 4-Amine | Acylation | Dansyl chloride | Fluorescent probe for target localization |
| 4-Amine | Alkylation | Biotin-NHS ester | Affinity-based probe for target pulldown |
| Benzyl Ring (para-position) | Nitration followed by reduction and diazotization | HNO₃/H₂SO₄, then Sn/HCl, then NaNO₂/HCl | Precursor for photoaffinity labels |
| Benzyl Ring (para-position) | Acylation | Azido-benzoyl chloride | Photo-crosslinking agent for target identification |
Integration into Bridged and Fused Heterocyclic Systems
The piperidine ring is a fundamental building block in the synthesis of more complex heterocyclic systems, including bridged and fused ring structures. nih.gov The functional groups present in this compound make it a potential precursor for the construction of novel polycyclic scaffolds.
One possible strategy involves the intramolecular cyclization of derivatives of this compound. For example, if the secondary amine at the 4-position is acylated with a reagent containing a suitable leaving group, an intramolecular nucleophilic substitution could lead to the formation of a bicyclic system. The stereochemistry of the trimethyl-substituted piperidine ring would play a crucial role in directing the stereochemical outcome of such cyclizations.
Another approach could involve the use of the piperidine nitrogen in a Pictet-Spengler or Bischler-Napieralski type reaction. By first modifying the benzyl group to introduce an appropriate electrophilic center, subsequent intramolecular cyclization could lead to the formation of fused heterocyclic systems, such as beta-carbolines or isoquinolines, with the piperidine ring incorporated into the final structure. The development of such synthetic routes would provide access to novel, conformationally constrained molecules with potential applications in drug discovery and materials science. researchgate.net
Application as a Core Scaffold for Designing New Chemical Entities in Academic Research
The N-benzylpiperidine scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govresearchgate.net This is due to its favorable physicochemical properties, including its three-dimensional nature which allows for precise orientation of substituents in biological space, and the ability of the tertiary amine to be protonated at physiological pH, which can enhance solubility and interactions with biological targets. researchgate.net
Consequently, this compound is an attractive core scaffold for the design and synthesis of new chemical entities in academic research. By systematically modifying the substituents on the benzyl ring, the piperidine ring, and the 4-amino group, combinatorial libraries of new compounds can be generated. These libraries can then be screened against a variety of biological targets to identify novel hits for drug discovery programs. For example, derivatives of N-benzylpiperidine have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase. nih.govnih.gov
The trimethyl substitution pattern on the piperidine ring of this compound provides a unique stereochemical and conformational profile compared to simpler N-benzylpiperidines. This could lead to derivatives with improved selectivity or potency for their biological targets. The chiral nature of this scaffold is particularly valuable in modern drug design, where enantiomerically pure compounds are often required to minimize off-target effects. researchgate.net
Role as a Ligand in Catalysis and Coordination Chemistry
The nitrogen atoms in this compound make it a potential ligand for coordination to metal centers. The presence of both a tertiary amine (the piperidine nitrogen) and a secondary amine (the 4-amino group) offers the possibility of acting as a bidentate ligand. The chiral nature of the molecule further suggests its potential application in asymmetric catalysis.
Nitrogen-containing ligands are widely used to stabilize transition metal complexes. semanticscholar.org The two nitrogen atoms in this compound could chelate to a metal ion, forming a stable five-membered ring. The steric bulk provided by the trimethyl and benzyl groups could influence the coordination geometry and reactivity of the resulting metal complex.
The coordination of this ligand to transition metals such as copper, nickel, cobalt, or zinc could lead to the formation of novel complexes with interesting structural and electronic properties. These complexes could be investigated for their catalytic activity in various organic transformations, or for their potential applications in materials science.
The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.gov Chiral amines and their derivatives are a well-established class of ligands for a variety of asymmetric transformations. Given that this compound is a chiral molecule, it holds promise as a building block for the design of new chiral ligands.
The stereocenters on the piperidine ring could effectively transfer chiral information to the metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. The ligand could be used directly, or it could be further derivatized to introduce other coordinating groups, such as phosphines or oxazolines, to create multidentate chiral ligands. researchgate.net Such ligands could be screened for their effectiveness in a range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the scaffold would allow for fine-tuning of the steric and electronic properties of the ligand to optimize enantioselectivity for a particular transformation.
The following table summarizes the potential of this compound as a chiral ligand:
| Potential Application in Asymmetric Catalysis | Rationale | Example of a Relevant Reaction |
|---|---|---|
| Asymmetric Hydrogenation | Formation of a chiral metal hydride complex that selectively reduces one face of a prochiral olefin. | Reduction of prochiral ketones or imines. |
| Asymmetric Allylic Alkylation | The chiral ligand can influence the regioselectivity and enantioselectivity of the nucleophilic attack on a π-allyl metal complex. | Palladium-catalyzed alkylation of allylic acetates. |
| Asymmetric Michael Addition | The chiral ligand can create a chiral environment around the metal catalyst, leading to the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Copper-catalyzed conjugate addition of Grignard reagents. |
Theoretical and Computational Investigations of 1 Benzyl 2,3,5 Trimethylpiperidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. researchgate.net These calculations can elucidate the distribution of electron density, which is key to predicting a molecule's reactivity and intermolecular interactions. biointerfaceresearch.com For 1-Benzyl-2,3,5-trimethylpiperidin-4-amine, DFT methods like B3LYP with a basis set such as 6-31G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic descriptors. aun.edu.eg
Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the piperidine (B6355638) ring and the primary amine, indicating these are sites susceptible to electrophilic attack. The benzyl (B1604629) group's aromatic ring would exhibit a region of negative potential above and below the plane, while the hydrogen atoms would show positive potential (blue regions). researchgate.net Natural Bond Orbital (NBO) analysis can also be used to study charge delocalization and intramolecular interactions. researchgate.net
Note: The values in this table are representative examples based on calculations for similar heterocyclic compounds and are intended for illustrative purposes.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of this compound is complex, with multiple rotatable bonds and stereocenters leading to numerous possible conformations. Conformational analysis is essential for understanding how the molecule occupies space, which directly impacts its interaction with other molecules, such as protein receptors. nih.gov
The piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net The substituents—the benzyl group at N1, the methyl groups at C2, C3, and C5, and the amine group at C4—can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to reduce unfavorable 1,3-diaxial interactions. researchgate.net
Molecular Mechanics (MM) methods, using force fields like MMFF94, are employed to rapidly explore the conformational space and identify low-energy conformers. nih.gov These initial structures can then be further refined using higher-level quantum calculations.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By simulating the motion of atoms at a given temperature, MD can reveal the stability of different conformations, the flexibility of the molecule, and the transitions between various conformational states. mdpi.com For this compound, MD simulations would show the piperidine ring maintaining its chair form while the benzyl group and other substituents exhibit significant rotational freedom. researchgate.net
Table 2: Relative Energies of Potential Chair Conformers
| Conformer | Substituent Orientations (C2-Me, C3-Me, C4-NH2, C5-Me) | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| 1 | eq, eq, eq, eq | 0.00 | Most Stable |
| 2 | eq, eq, ax, eq | +1.8 | Moderately Stable |
| 3 | ax, eq, eq, eq | +2.5 | Less Stable |
Note: This table presents a simplified, hypothetical analysis. The actual stability depends on the specific stereoisomer and the complex interplay of all substituents. 'eq' denotes equatorial and 'ax' denotes axial.
Molecular Docking Studies of this compound with Research Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships at a molecular level. nih.gov
Given the structural motifs present in this compound, such as the benzylpiperidine core, plausible research protein targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like acetylcholinesterase (AChE) and sigma receptors (σR), which are known to interact with similar scaffolds. researchgate.netrsc.orgcsic.es
The docking process involves preparing the 3D structures of the ligand and the protein target. The ligand's conformational flexibility is explored within the protein's active site, and a scoring function is used to estimate the binding energy (or score) for each pose. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the protonatable nitrogen of the piperidine ring could form a crucial ionic interaction with an acidic residue like aspartic acid in a receptor's binding pocket. mdpi.com The benzyl group often engages in hydrophobic or pi-pi stacking interactions with aromatic residues like phenylalanine or tryptophan. mdpi.com
Table 3: Example Molecular Docking Results with a Hypothetical Protein Target (Sigma-1 Receptor)
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -9.2 | Glu172, Tyr120 | Hydrogen Bond, Ionic |
| 2 | -8.8 | Trp164, Phe107 | Pi-Pi Stacking, Hydrophobic |
Note: This table is illustrative. Actual docking results depend on the specific protein target, software, and scoring function used. Residues are based on known interactions with piperidine-based ligands in the sigma-1 receptor. csic.es
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of Derivatives for Research Purposes
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in research. nih.govnih.gov
To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is required. tandfonline.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Electronic descriptors: Properties like atomic charges, dipole moment, and HOMO/LUMO energies.
Steric/Geometrical descriptors: Parameters related to the molecule's size and shape, such as molecular volume or surface area. nih.gov
Hydrophobic descriptors: Values like the logarithm of the partition coefficient (logP), which measures lipophilicity.
Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate a mathematical equation that links the descriptors to the activity. nih.gov The resulting model can highlight which structural features are most important for the desired activity. researchgate.net
Table 4: Hypothetical QSAR Model for a Series of Derivatives | Model Equation | pIC₅₀ = 0.75 * logP - 0.21 * SPH + 0.15 * J3D + 4.5 | | :--- | :--- | | Statistical Parameters | | | Correlation Coefficient (R²) | 0.85 | | Cross-validated R² (Q²) | 0.72 | | Descriptor | Contribution | Interpretation | | logP (Lipophilicity) | Positive | Increased lipophilicity enhances activity, possibly by improving membrane permeability. | | SPH (Geometrical Index) | Negative | A specific molecular shape is detrimental to activity. | | J3D (Topological Index) | Positive | Certain structural arrangements are beneficial for activity. |
Note: This table represents a hypothetical QSAR model for illustrative purposes.
In Silico Prediction of Reaction Outcomes and Selectivity
Computational chemistry can also be used to predict the outcomes of chemical reactions, providing insights into reaction mechanisms, potential products, and selectivity (chemo-, regio-, and stereo-selectivity). nih.gov These predictions can save significant time and resources in the laboratory by prioritizing promising synthetic routes.
For this compound, reactivity predictions can be derived from its calculated electronic structure. The MEP and frontier orbital (HOMO/LUMO) analyses can identify the most nucleophilic and electrophilic sites. researchgate.net The nitrogen atoms are the primary nucleophilic centers, susceptible to reactions like alkylation and acylation. The benzyl group's aromatic ring is prone to electrophilic aromatic substitution, with the ortho- and para-positions being the most likely sites of reaction, as is typical for alkyl-substituted benzene (B151609) rings.
Computational methods can model the entire reaction pathway for a proposed transformation. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy barrier. aun.edu.eg A lower activation energy implies a faster, more favorable reaction. This approach can be used to compare competing reaction pathways and predict the major product. For instance, one could computationally assess the regioselectivity of halogenation on the benzyl ring or the stereoselectivity of a reaction involving the chiral centers on the piperidine ring.
Table 5: Predicted Reactivity and Selectivity
| Reaction Type | Reagent Example | Predicted Reactive Site | Predicted Selectivity/Outcome |
|---|---|---|---|
| N-Alkylation | Methyl Iodide | Piperidine Nitrogen (N1) | High selectivity due to higher nucleophilicity compared to the primary amine. |
| N-Acylation | Acetyl Chloride | Primary Amine (C4-NH2) | High selectivity due to lower steric hindrance compared to the tertiary piperidine nitrogen. |
| Electrophilic Aromatic Substitution | Nitric Acid/Sulfuric Acid | Benzyl Ring | Predominantly para-substitution, with some ortho-substitution, due to the activating effect of the alkyl group. |
Note: This table provides predictions based on general principles of chemical reactivity, which can be quantified and refined through specific computational studies.
Emerging Research Applications and Future Perspectives for 1 Benzyl 2,3,5 Trimethylpiperidin 4 Amine
Development of the Compound as a Molecular Probe for Investigating Biological Pathways (non-therapeutic)
The intricate stereochemistry of 1-Benzyl-2,3,5-trimethylpiperidin-4-amine makes it an ideal candidate for development as a molecular probe to investigate complex biological pathways. Molecular probes are essential tools that allow for the visualization and study of specific biological targets, such as enzymes and receptors, without eliciting a therapeutic effect. The benzyl (B1604629) and amine functionalities of this compound can be strategically modified with reporter groups, such as fluorophores or affinity tags, to facilitate the tracking and identification of its interactions within a biological system.
The piperidine (B6355638) core is a known pharmacophore that interacts with a variety of biological targets. By modifying this core with specific substituents, it is possible to tune the compound's binding affinity and selectivity for particular proteins. For instance, derivatives of this compound could be designed to target specific G-protein coupled receptors (GPCRs) or ion channels, which are often modulated by molecules containing the piperidine motif. The development of a suite of these probes, each with slightly different substitution patterns, could allow for a detailed mapping of the binding pockets of these proteins and a deeper understanding of their structure-function relationships.
| Probe Design Strategy | Reporter Group | Potential Biological Target | Information Gained |
| Fluorescent Labeling | Fluorescein, Rhodamine | GPCRs, Ion Channels | Target localization, binding kinetics |
| Affinity Tagging | Biotin, Photo-crosslinkers | Unknown binding partners | Target identification, pathway elucidation |
| Isotopic Labeling | ¹³C, ¹⁵N | Various enzymes | Metabolic fate, enzyme inhibition mechanisms |
The non-therapeutic nature of these molecular probes is crucial for their utility in basic research. By avoiding the induction of a physiological response, these tools can be used to study biological systems in their native state, providing a clearer picture of the underlying molecular mechanisms that govern cellular processes.
Advancements in Synthetic Methodologies for Related Highly Substituted Piperidines
The synthesis of polysubstituted piperidines like this compound presents a significant challenge to synthetic organic chemists due to the need for precise control over multiple stereocenters. nih.govdntb.gov.ua The development of novel synthetic routes to access this and related structures is an active area of research, driving innovation in stereoselective catalysis and reaction design. Recent advancements have focused on catalytic asymmetric methods to construct the piperidine ring with high levels of enantio- and diastereoselectivity. nih.gov
| Synthetic Strategy | Catalyst Type | Key Advantages | Representative Reference |
| Catalytic Asymmetric Aza-Diels-Alder | Chiral Lewis Acid | High enantioselectivity, convergent | [General Concept] |
| Reductive Amination Cascade | Transition Metal (e.g., Iridium) | Step-economy, access to diverse substitution | nih.gov |
| Organocatalytic Michael Addition | Chiral Amine | Metal-free, environmentally benign | [General Concept] |
| Radical Cyclization | Boronyl Radical | Access to densely substituted rings | nih.govresearchgate.net |
These advanced synthetic methodologies not only provide access to this compound but also enable the creation of a diverse library of related analogs. This chemical diversity is essential for exploring the structure-activity relationships of this compound class in various applications.
Potential Contributions to Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies)
The unique structural features of this compound suggest its potential for use as a building block in materials science. The presence of both a rigid piperidine core and a flexible benzyl group, along with a primary amine for further functionalization, allows for the design of novel polymers and supramolecular assemblies with tailored properties.
In polymer chemistry, this compound could be incorporated into polymer backbones or as a pendant group to introduce specific functionalities. For example, polymers containing this moiety could exhibit interesting thermal, mechanical, or optical properties. The amine group provides a convenient handle for polymerization or for grafting onto existing polymer chains. The chirality of the molecule could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.
In the realm of supramolecular chemistry, the ability of the amine group to form hydrogen bonds and the potential for π-π stacking interactions from the benzyl group could be harnessed to direct the self-assembly of molecules into well-defined nanostructures. mdpi.com These supramolecular assemblies could find applications in areas such as drug delivery, sensing, and catalysis. For instance, self-assembled monolayers or vesicles could be formed that are responsive to external stimuli like pH or light.
| Material Type | Key Structural Feature | Potential Application |
| Functional Polymer | Amine for polymerization | pH-responsive materials, chiral stationary phases |
| Supramolecular Gel | Hydrogen bonding, π-π stacking | Controlled release, tissue engineering scaffolds |
| Liquid Crystal | Anisotropic molecular shape | Display technologies, optical sensors |
Further research into the solid-state packing and intermolecular interactions of this compound and its derivatives will be crucial in realizing its full potential in materials science.
Exploration of Unconventional Reactivity and Novel Transformation Pathways
The sterically hindered nature of this compound, with methyl groups positioned around the piperidine ring, may lead to unconventional reactivity and the discovery of novel chemical transformations. The steric crowding can influence the accessibility of the nitrogen lone pair and the amine group, potentially altering the course of well-established reactions or enabling new, unexpected pathways.
For instance, reactions that are typically facile with less substituted piperidines may require more forcing conditions or may proceed through different mechanisms with this compound. This could lead to the development of new synthetic methods that are selective for sterically encumbered substrates. The interplay between the electronic properties of the benzyl and amine groups and the steric environment of the piperidine ring could also give rise to interesting reactivity patterns.
Research in this area could focus on exploring the reactivity of the C-H bonds of the piperidine ring, which may be activated by the adjacent nitrogen atom. The development of selective C-H functionalization methods for such complex molecules would be a significant advance in synthetic chemistry. Additionally, the unique stereoelectronic environment of the amine group could be exploited in the design of novel catalysts or ligands for asymmetric synthesis.
Integration into Automated Synthesis Platforms and Library Generation for Chemical Discovery
The advancement of automated synthesis platforms and high-throughput screening has revolutionized the process of chemical discovery. nih.govdrugtargetreview.com The this compound scaffold is well-suited for integration into these platforms for the rapid generation of large and diverse chemical libraries. The amine functionality provides a reliable point for diversification, allowing for the attachment of a wide range of building blocks through robust reactions such as amide bond formation or reductive amination.
Automated platforms can be programmed to perform a series of reactions in parallel, using a variety of reagents to create a library of compounds based on the core scaffold. rsc.org This approach significantly accelerates the synthesis of new chemical entities for screening in various assays. The data generated from these high-throughput screens can then be used to build structure-activity relationship (SAR) models, which can guide the design of next-generation compounds with improved properties.
| Platform Component | Role in Chemical Discovery | Advantage |
| Automated Synthesizer | Parallel library synthesis | Increased throughput, reduced manual labor |
| High-Throughput Screening | Rapid biological evaluation | Faster identification of hits |
| Data Analysis Software | SAR model generation | Informed design of new compounds |
The integration of the this compound scaffold into these automated workflows will enable a more systematic exploration of its chemical space and facilitate the discovery of new molecules with valuable properties in a range of scientific disciplines. prf.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
